Ethyl 1-[[2-(2-furoylamino)-4,5-dimethylthien-3-yl](pyridin-3-yl)methyl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a furoylamino group, a dimethylthienyl group, a pyridinyl group, and a piperidine carboxylate group
Preparation Methods
The synthesis of Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and the stability of the organoboron reagents used . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties, such as antiviral or anticancer activities . In industry, it could be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity and leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate can be compared with other similar compounds, such as indole derivatives and other heterocyclic compounds . These compounds share some structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of Ethyl 1-[2-(2-furoylamino)-4,5-dimethylthien-3-ylmethyl]piperidine-4-carboxylate lies in its combination of functional groups, which may confer distinct properties and applications .
Properties
Molecular Formula |
C25H29N3O4S |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
ethyl 1-[[2-(furan-2-carbonylamino)-4,5-dimethylthiophen-3-yl]-pyridin-3-ylmethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C25H29N3O4S/c1-4-31-25(30)18-9-12-28(13-10-18)22(19-7-5-11-26-15-19)21-16(2)17(3)33-24(21)27-23(29)20-8-6-14-32-20/h5-8,11,14-15,18,22H,4,9-10,12-13H2,1-3H3,(H,27,29) |
InChI Key |
FYETUTFFCYTDPF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CN=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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